molecular formula C12H9BF2O3 B1454841 (4-(3,5-Difluorophenoxy)phenyl)boronic acid CAS No. 1029438-51-4

(4-(3,5-Difluorophenoxy)phenyl)boronic acid

Cat. No. B1454841
M. Wt: 250.01 g/mol
InChI Key: LIKIWPBJKMQKEP-UHFFFAOYSA-N
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Description

(4-(3,5-Difluorophenoxy)phenyl)boronic acid is a chemical compound with the CAS Number: 1029438-51-4 . It has a molecular weight of 250.01 . The IUPAC name for this compound is 4-(3,5-difluorophenoxy)phenylboronic acid .


Synthesis Analysis

The synthesis of (4-(3,5-Difluorophenoxy)phenyl)boronic acid and similar compounds often involves Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds .


Molecular Structure Analysis

The molecular formula of (4-(3,5-Difluorophenoxy)phenyl)boronic acid is C12H9BF2O3 . The InChI Code for this compound is 1S/C12H9BF2O3/c14-9-5-10(15)7-12(6-9)18-11-3-1-8(2-4-11)13(16)17/h1-7,16-17H .


Chemical Reactions Analysis

(4-(3,5-Difluorophenoxy)phenyl)boronic acid can be used as a reactant in various chemical reactions. For instance, it can be used in the synthesis of fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .


Physical And Chemical Properties Analysis

(4-(3,5-Difluorophenoxy)phenyl)boronic acid is a solid at room temperature . It should be stored under an inert atmosphere, preferably between 2-8°C . .

Scientific Research Applications

Catalysis

  • Phenylboronic acids are utilized as catalysts in hydroboration reactions. For example, certain boron Lewis acids like tris[3,5-bis(trifluoromethyl)phenyl]borane have been demonstrated to be excellent catalysts for the metal-free hydroboration of imines, showing superior reactivity due to the steric and electronic effects imparted by fluorine substituents (Yin et al., 2017).

Material Science and Sensing

  • Phenyl boronic acids have been explored for their ability to modify the properties of materials such as carbon nanotubes. A study highlighted how a series of phenyl boronic acids conjugated to polyethylene glycol could quench the near-infrared fluorescence of single-walled carbon nanotubes (SWNTs) in response to saccharide binding, indicating their potential in optical sensing applications (Mu et al., 2012).

Biological Applications

  • In bioimaging and sensing, boronic acid derivatives have been developed for the "on-off-on" relay fluorescence recognition of ions like Fe3+ and F- in living cells, showcasing the versatility of phenylboronic acids in designing sensitive and selective biological sensors (Selvaraj et al., 2019).

Sensor Development

  • Research has also been conducted on the computational analysis of substituted phenylboronic acids for their redox properties, indicating their potential as electrolyte additives in energy storage applications. This study suggests the influence of substituent effects on the redox behavior of boronic acids (Ramaite & Ree, 2017).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

[4-(3,5-difluorophenoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BF2O3/c14-9-5-10(15)7-12(6-9)18-11-3-1-8(2-4-11)13(16)17/h1-7,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKIWPBJKMQKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC(=CC(=C2)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681908
Record name [4-(3,5-Difluorophenoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3,5-Difluorophenoxy)phenyl)boronic acid

CAS RN

1029438-51-4
Record name [4-(3,5-Difluorophenoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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